molecular formula C17H14N4OS B294841 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether

3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether

カタログ番号: B294841
分子量: 322.4 g/mol
InChIキー: HSBYJYGSLPOLKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether, also known as BTT-3033, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of triazolothiadiazole derivatives, which have been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

作用機序

The mechanism of action of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether is not fully understood. However, several studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. For instance, a study by Zhang et al. (2018) reported that this compound inhibited the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are known to play critical roles in the inflammatory response. Another study by Li et al. (2020) demonstrated that this compound induced cell cycle arrest and apoptosis in human gastric cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For instance, a study by Zhang et al. (2018) reported that this compound reduced the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide-induced acute lung injury in mice. Another study by Li et al. (2020) demonstrated that this compound induced cell cycle arrest and apoptosis in human gastric cancer cells by regulating the expression of various genes involved in these processes.

実験室実験の利点と制限

3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has several advantages for lab experiments. For instance, it is a novel compound that has not been extensively studied, which provides an opportunity for researchers to explore its potential therapeutic applications. Additionally, this compound has been reported to possess various biological activities, which makes it a promising candidate for drug development. However, there are also some limitations for lab experiments with this compound. For instance, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to investigate its biological activities.

将来の方向性

There are several future directions for research on 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether. For instance, further studies are needed to investigate the mechanism of action of this compound and its potential therapeutic applications in different disease models. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy in vivo. Furthermore, the synthesis of this compound could be optimized to improve its yield and purity, which would facilitate its use in drug development. Finally, studies are needed to investigate the structure-activity relationship of this compound to identify more potent and selective derivatives.

合成法

The synthesis of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether involves a multi-step process that starts with the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with 1,2,4-triazole-3-thiol to form the intermediate compound 3-(1,2,4-triazol-3-ylthio)-5-methyl-1,3,4-thiadiazole. This intermediate compound is then reacted with benzyl bromide to form 3-(3-benzyl-1,2,4-triazol-3-ylthio)-5-methyl-1,3,4-thiadiazole. Finally, the target compound this compound is obtained by reacting 3-(3-benzyl-1,2,4-triazol-3-ylthio)-5-methyl-1,3,4-thiadiazole with phenyl chloromethyl ether in the presence of potassium carbonate.

科学的研究の応用

3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have investigated the potential therapeutic applications of this compound in different disease models. For instance, a study conducted by Zhang et al. (2018) reported that this compound exhibited potent anti-inflammatory activity in lipopolysaccharide-induced acute lung injury in mice. Another study by Li et al. (2020) demonstrated that this compound exhibited potent anticancer activity against human gastric cancer cells by inducing cell cycle arrest and apoptosis.

特性

分子式

C17H14N4OS

分子量

322.4 g/mol

IUPAC名

3-benzyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4OS/c1-22-14-9-5-8-13(11-14)16-20-21-15(18-19-17(21)23-16)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3

InChIキー

HSBYJYGSLPOLKU-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

正規SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。